molecular formula C17H17NO4S B019064 CBZ-S-Phenyl-L-Cysteine CAS No. 159453-24-4

CBZ-S-Phenyl-L-Cysteine

Cat. No.: B019064
CAS No.: 159453-24-4
M. Wt: 331.4 g/mol
InChI Key: ISBOGFMUFMJWEP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBZ-S-Phenyl-L-Cysteine, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO4S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Inhibition of Cysteine Proteases

    CbzPheAlaCH=CHCOCOOEt is a highly effective, time-dependent, and selective inhibitor of cysteine proteases. This has potential applications in drug discovery and therapeutic applications (Darkins et al., 2007).

  • Bioluminescence Imaging

    A developed bioluminescence probe (CBP) effectively visualizes exogenous and endogenous cysteine in whole animals, aiding in understanding its complex role in various biological functions (Hu et al., 2020).

  • Cathepsin S Inhibition

    Cbz-Phe-Leu-COCHO is a potent, reversible synthetic inhibitor of cathepsin S with significant selectivity, suggesting potential therapeutic applications (Walker et al., 2000).

  • Cystatin C-based Peptidyl Diazomethanes

    These compounds effectively inhibit papain, human cathepsin B, and bovine cathepsin B, with varying efficiency based on the inhibitor's composition (Hall et al., 1992).

  • Inhibition of Staphylococcus aureus Cysteine Protease-Transpeptidase Sortase

    Novel substrate-derived inhibitors have shown efficacy in inhibiting this enzyme, useful for detecting wild-type SrtA in crude cell lysates (Scott et al., 2002).

  • Inhibitors of Ovine Brain Glutamine Synthetase

    Cbz-derivatives of amino acids have shown effectiveness in inhibiting this enzyme, although their efficacy is reduced in the presence of organic solvents (Lustig et al., 1971).

  • Inhibition of Hepatitis A Virus 3C Cysteine Proteinase

    Serine and threonine beta-lactones show potential as potent inhibitors of this proteinase, offering new possibilities for antiviral drugs (Lall et al., 2002).

Safety and Hazards

CBZ-S-Phenyl-L-Cysteine is intended for research and development use only. It is not recommended for medicinal, household, or other uses . In case of accidental ingestion or contact, appropriate safety measures should be taken, such as rinsing the mouth with water, washing the skin with soap and water, and flushing the eyes with water .

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBOGFMUFMJWEP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159453-24-4
Record name S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159453-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most common synthetic approach for producing CBZ-S-Phenyl-L-Cysteine?

A1: A widely used method for synthesizing N-Carboxybenzyl-(S-Phenyl)-L-Cysteine (this compound) starts with the β-lactone of N-Carboxybenzyl-L-serine. This approach has been successfully scaled to multi-kilogram production and yields the desired compound with high optical purity. []

Q2: Are there any novel intermediate compounds identified in the synthesis of this compound or its derivatives?

A2: Yes, recent research has led to the identification of novel intermediate compounds during the synthesis of halogenoalkyl alcohol derivatives using this compound as a starting material. These include new active ester derivatives, a novel ylide compound (formula 5), and a halomethyl ketone intermediate (formula 6). These discoveries pave the way for the efficient production of (2S, 3R)-N-Carboxybenzyl-3-amino-1-halogeno-4-phenylsulfanyl-butane-2-ol derivatives. []

Q3: What is a notable application of this compound in synthetic chemistry?

A3: this compound serves as a valuable starting material in the synthesis of various organic compounds. One notable application is its use in a convenient, large-scale synthesis of N-Carboxybenzyl-(S-Phenyl)-L-Cysteine itself. This highlights the compound's versatility and importance in synthetic organic chemistry. []

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